Ruthenium(III) nitrosylnitrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

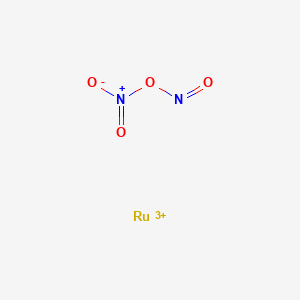

Ruthenium(III) nitrosylnitrate, also known as ruthenium nitrosyl nitrate, is a coordination complex of ruthenium. It is characterized by the presence of nitrosyl (NO) and nitrate (NO₃) ligands. This compound is notable for its applications in catalysis and its ability to release nitric oxide (NO), which has significant biological and chemical implications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of nitroso nitrate;ruthenium(3+) typically involves the reaction of ruthenium trichloride with nitric acid and nitrous acid. One common method is a two-step synthesis process:

Oxidative Distillation: Ruthenium is oxidized and absorbed in nitric acid.

Nitrosylation: The resulting solution is treated with nitrosyl gas to form ruthenium nitrosyl nitrate.

Industrial Production Methods

Industrial production of nitroso nitrate;ruthenium(3+) involves similar steps but on a larger scale. The process is optimized to ensure high purity and yield, often using rotary evaporation to obtain the final product. This method is advantageous due to its simplicity, low energy consumption, and suitability for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Ruthenium(III) nitrosylnitrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state complexes.

Reduction: It can be reduced to lower oxidation state species.

Substitution: Ligands such as nitrate can be substituted with other ligands like pyridine.

Common Reagents and Conditions

Oxidation: Often involves oxidizing agents like cerium(IV) or silver(II).

Reduction: Reducing agents such as sodium borohydride or hydrazine are commonly used.

Substitution: Ligand exchange reactions typically occur in the presence of coordinating solvents like acetonitrile

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield complexes like [RuNO(Py)₂(NO₃)₃] and [RuNO(Py)₃(NO₃)(OH)] .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Ruthenium(III) nitrosylnitrate serves as an effective catalyst in several chemical reactions:

- Hydrogenation : It facilitates the addition of hydrogen to unsaturated compounds, enhancing reaction rates and selectivity.

- Carbonylation : This process involves the introduction of carbon monoxide into organic compounds, crucial for synthesizing various chemicals.

- Hydrosilylation : The compound aids in the addition of silanes to alkenes or alkynes, which is important for producing silicone-based materials.

- C-X Coupling Reactions : It is employed in cross-coupling reactions such as Heck, Suzuki, and Stille reactions, allowing for the formation of carbon-carbon bonds.

- Chiral Catalysis : this compound is used in asymmetric synthesis, producing chiral compounds essential in pharmaceuticals .

Material Science

This compound is utilized in the production of thick-film resistors and as a precursor for synthesizing various ruthenium-based catalysts. Its ability to form nanoparticles through reduction processes makes it valuable in nanomaterials research. For instance, ruthenium nanoparticles synthesized from Ru(NO)(NO3)3 exhibit tunable properties that can be applied in catalysis and electronics .

Biological Applications

Recent studies have indicated that ruthenium nitrosyl complexes possess potential therapeutic properties. Specifically, new nitrosyl ruthenium compounds have shown promise as agents for treating cardiovascular conditions. These compounds can release nitric oxide (NO) and nitroxyl (HNO), which are biologically active molecules involved in vasodilation and anti-inflammatory responses. The complexes demonstrate vasodilating properties in isolated rat aorta rings and exhibit antioxidant capabilities .

Environmental Applications

This compound has been investigated for its role in selective partitioning processes to extract ruthenium from nitric acid solutions. This application is particularly relevant in nuclear waste management and recycling of precious metals from spent nuclear fuel .

Synthesis of Ammonia Catalysts

This compound serves as a precursor for catalysts used in ammonia synthesis, a critical process in the fertilizer industry. Its effectiveness in this application underscores its importance in agricultural chemistry .

-

Hydrogenation Reactions :

- A study demonstrated that Ru(NO)(NO3)3 significantly increased the rate of hydrogenation of alkenes compared to traditional catalysts, highlighting its efficiency in industrial applications.

-

Cardiovascular Therapeutics :

- Research involving cis-[Ru(NO)(bpy)2(L)] complexes showed that these compounds effectively release NO under physiological conditions, leading to vasodilation and reduced blood pressure in animal models.

-

Environmental Remediation :

- Experiments on the extraction of ruthenium from nitric acid solutions revealed that ruthenium nitrosylnitrate could selectively partition ruthenium with high efficiency, making it a viable option for recycling precious metals from waste streams.

Wirkmechanismus

The mechanism by which nitroso nitrate;ruthenium(3+) exerts its effects is primarily through the release of nitric oxide (NO). This release can be triggered by light (photoinduced) or by chemical reduction. NO interacts with various molecular targets, including enzymes and receptors, leading to diverse biological effects such as vasodilation, neurotransmission, and immune response modulation .

Vergleich Mit ähnlichen Verbindungen

Ruthenium(III) nitrosylnitrate can be compared with other ruthenium nitrosyl complexes:

Ruthenium nitrosyl chloride: Similar in structure but contains chloride ligands instead of nitrate.

Ruthenium nitrosyl sulfate: Contains sulfate ligands and is used in different catalytic applications.

Ruthenium nitrosyl acetate: Features acetate ligands and is studied for its unique reactivity.

These compounds share the ability to release NO but differ in their ligand environments, which influences their reactivity and applications.

Biologische Aktivität

Ruthenium(III) nitrosylnitrate (Ru(NO)(NO₃)₃) is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores the biological activity of Ru(NO)(NO₃)₃, synthesizing findings from various studies while providing detailed data tables and case studies.

This compound is characterized by the presence of nitrosyl (NO) and nitrate (NO₃) ligands coordinated to a ruthenium center in the +3 oxidation state. The compound can be synthesized through various methods, including the reaction of ruthenium(III) chloride with sodium nitrite in nitric acid, leading to the formation of stable nitrosyl complexes.

Biological Activity Overview

The biological activity of Ru(NO)(NO₃)₃ has been investigated in several contexts:

- Anticancer Properties : Studies have indicated that ruthenium nitrosyl complexes can induce apoptosis in cancer cells. The mechanism is believed to involve the release of nitric oxide (NO), which plays a crucial role in regulating cellular processes such as apoptosis and immune response. For instance, research shows that Ru(NO)(NO₃)₃ can effectively target tumor cells, demonstrating cytotoxic effects in vitro against various cancer cell lines .

- Antibacterial Effects : Preliminary studies suggest that Ru(NO)(NO₃)₃ exhibits antibacterial properties, potentially inhibiting the growth of pathogens. This activity may be attributed to its ability to disrupt bacterial cellular processes through NO release.

The biological effects of Ru(NO)(NO₃)₃ are largely mediated by its ability to release NO, which has diverse roles in biological systems:

- Apoptosis Induction : NO can activate signaling pathways that lead to programmed cell death. Elevated concentrations of NO have been shown to induce apoptosis in cancer cells, making ruthenium complexes promising candidates for targeted cancer therapies .

- Vasodilation and Blood Pressure Regulation : The compound has been noted for its ability to lower blood pressure in various models, suggesting potential applications in cardiovascular therapies .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that Ru(NO)(NO₃)₃ effectively inhibited cell proliferation and induced apoptosis. The mechanism was linked to NO-mediated pathways that activate caspases, essential for apoptosis. The study highlighted a significant reduction in cell viability at concentrations as low as 10 µM after 24 hours of exposure .

Case Study 2: Antibacterial Activity

In vitro tests against Escherichia coli and Staphylococcus aureus showed that Ru(NO)(NO₃)₃ could inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) was determined to be 50 µM, indicating a potential for development into a therapeutic agent against bacterial infections.

Eigenschaften

IUPAC Name |

nitroso nitrate;ruthenium(3+) |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N2O4.Ru/c3-1-6-2(4)5;/q;+3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMZOGDHKPTVMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)O[N+](=O)[O-].[Ru+3] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2O4Ru+3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.